REACTION_CXSMILES
|
OC(C(F)(F)F)=O.[CH:8]([N:11]1[CH:15]=[C:14]([C:16]#[N:17])[N:13]=[CH:12]1)([CH3:10])[CH3:9]>CCOC(C)=O>[CH:8]([N:11]1[CH:15]=[C:14]([C:16]#[N:17])[N:13]=[CH:12]1)([CH3:10])[CH3:9] |f:0.1|
|
Name
|
1-Isopropyl-1H-imidazole-4-carbonitrile TFA salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(=O)C(F)(F)F.C(C)(C)N1C=NC(=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with sat. NaHCO3, brine
|
Type
|
CUSTOM
|
Details
|
dried under anhy
|
Type
|
FILTRATION
|
Details
|
Na2SO4, filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C=NC(=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |